An In-depth Technical Guide to 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Motifs in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, make fluorinated compounds highly valuable in the development of novel therapeutics and advanced materials.[1][2] 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene (CAS Number: 1965305-26-3) is a compelling example of a molecule designed to leverage these benefits, combining a fluorinated aromatic ring with a polyfluorinated alkyl chain.[3] This guide provides a comprehensive technical overview of this compound, including a plausible synthetic route, its key physicochemical properties, and its potential applications in research and development.
Physicochemical and Safety Data
A summary of the key identifiers and safety information for 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is provided below.
| Property | Value | Source |
| CAS Number | 1965305-26-3 | [3] |
| Molecular Formula | C₁₁H₁₀F₆ | [3] |
| Molecular Weight | 256.19 g/mol | [3] |
| Purity | >96% (typical) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 | [3] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
The initial step involves the acylation of fluorobenzene with a suitable acylating agent, such as 2,2,3,3,3-pentafluoropentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol:
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To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add fluorobenzene (1.0 eq.) at 0 °C.
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Slowly add 2,2,3,3,3-pentafluoropentanoyl chloride (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone, 1-(4-fluorophenyl)-2,2,3,3,3-pentafluoropentan-1-one.
Causality of Experimental Choices:
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The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by moisture.
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The reaction is performed at a low temperature initially to control the exothermic nature of the acylation and to minimize the formation of side products.
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The para-substituted product is expected to be the major isomer due to the ortho,para-directing nature of the fluorine substituent on the benzene ring, with the para position being sterically more accessible.
Step 2: Reductive Defluorination/Hydrogenation
The second step involves the reduction of the carbonyl group and the C-F bonds at the alpha-position to the carbonyl in the intermediate ketone. A common method for such transformations is the use of a trialkylsilane, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (CF₃COOH).
Experimental Protocol:
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Dissolve the crude intermediate ketone from Step 1 in trifluoroacetic acid.
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Add triethylsilane (3-4 eq.) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.
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After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final product, 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene.
Causality of Experimental Choices:
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Triethylsilane in the presence of a strong acid is a well-established system for the reduction of ketones and can also effect the reductive cleavage of C-F bonds alpha to a carbonyl group.
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The use of an excess of the reducing agent ensures the complete conversion of the starting material.
Potential Applications in Drug Discovery and Development
While specific applications for 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene have not been extensively reported, its structure suggests significant potential as a building block in medicinal chemistry.
Caption: Role of fluorinated motifs in drug design.
The fluorobenzene moiety is a common feature in many approved drugs, where the fluorine atom can act as a bioisostere for a hydrogen atom, improving metabolic stability and binding affinity.[2] The polyfluoroalkyl chain can further enhance these properties and modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile.[1] This compound could, therefore, be used as a starting material for the synthesis of novel bioactive molecules in areas such as oncology, neuroscience, and infectious diseases.
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